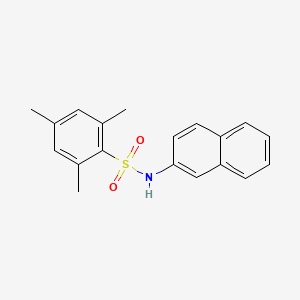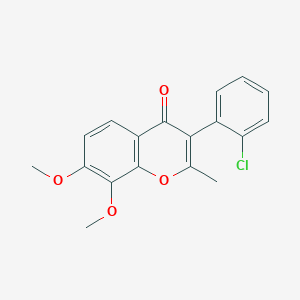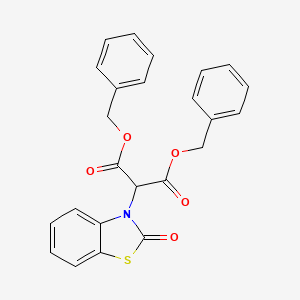
2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide, also known as TBN, is a sulfonamide compound that has gained attention in scientific research due to its unique properties. TBN is a white crystalline powder that is sparingly soluble in water and has a melting point of 232-234°C.
Mecanismo De Acción
2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide's mechanism of action involves its ability to interact with metal ions and amyloid beta peptides. 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide has a unique structure that allows it to bind to metal ions and undergo a conformational change, resulting in fluorescence. When 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide is added to solutions containing amyloid beta peptides, it can inhibit their aggregation by binding to the peptides and preventing them from forming harmful aggregates.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide has been shown to have low toxicity and minimal side effects in animal studies. However, its effects on human health have not been extensively studied. 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide's ability to interact with metal ions and amyloid beta peptides suggests that it may have potential therapeutic applications in the future.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide's fluorescent properties make it a useful tool for detecting metal ions and monitoring biological processes. Its ability to inhibit amyloid beta peptide aggregation also makes it a promising candidate for developing Alzheimer's disease treatments. However, 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide's limited solubility in water can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide research. One area of interest is the development of 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide-based probes for detecting other metal ions and biological molecules. 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide's ability to inhibit amyloid beta peptide aggregation may also be explored further for its potential use in Alzheimer's disease treatment. Additionally, 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide's unique structure and properties may inspire the development of new fluorescent probes and molecular rotors for use in various applications.
Métodos De Síntesis
2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for detecting metal ions such as zinc and copper. It has also been investigated for its ability to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, 2,4,6-trimethyl-N-2-naphthylbenzenesulfonamide has been explored for its potential use as a molecular rotor in fluorescence microscopy.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-10-14(2)19(15(3)11-13)23(21,22)20-18-9-8-16-6-4-5-7-17(16)12-18/h4-12,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZXZOGUCGQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)
![N-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5816025.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5816085.png)
![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)

